![molecular formula C13H11ClN2O4 B5544195 5-[(2-氯苯基)(羟基)亚甲基]-1,3-二甲基-2,4,6(1H,3H,5H)-嘧啶三酮](/img/structure/B5544195.png)

5-[(2-氯苯基)(羟基)亚甲基]-1,3-二甲基-2,4,6(1H,3H,5H)-嘧啶三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidinetrione derivatives often involves green and economical approaches. For instance, Barakat et al. (2015) describe a synthesis method utilizing a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium, highlighting an efficient and environmentally friendly pathway to similar compounds (Barakat et al., 2015).

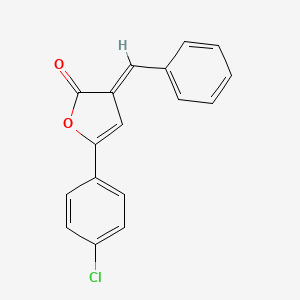

Molecular Structure Analysis

The molecular structure of pyrimidinetriones has been elucidated through techniques such as single-crystal X-ray structure determination and DFT calculations. The study by Barakat et al. (2015) confirms the 3D structure of the compound, revealing significant deviations in the pyrimidinetrione rings, which are crucial for understanding the compound's reactivity and interactions (Barakat et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinetriones includes electrophilic and nucleophilic sites, as identified by molecular electrostatic potential (MEP) analysis. The carbonyl oxygen and certain hydrogen atoms are highlighted as reactive sites for specific chemical transformations, providing insight into potential reactivity pathways (Barakat et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, play a significant role in the application of pyrimidinetrione derivatives. Detailed crystallography studies, like those by Low et al. (2004), reveal the arrangement of molecules in the solid state, contributing to a deeper understanding of the material's physical characteristics and potential uses (Low et al., 2004).

Chemical Properties Analysis

The chemical properties of pyrimidinetrione derivatives, including their stability, reactivity with various reagents, and potential for forming diverse molecular structures, are central to their scientific interest. Studies demonstrate the compound's involvement in multicomponent reactions, indicating versatility in chemical synthesis and the potential for creating a wide range of derivatives (Ryzhkova et al., 2023).

科学研究应用

合成和化学反应性

杂环化合物(如嘧啶酮衍生物)的合成涉及活性亚甲基化合物反应,生成多种杂环化合物,如 4-羟基和 4-巯基嘧啶衍生物。这些化合物是开发更复杂的化学结构的基础,在药学和材料科学中具有潜在应用。例如,3,5-二苯基-1,2,4-二噻唑-1-鎓高氯酸盐与活性亚甲基反应,产生杂环化合物,可用于合成类似于目标化合物的化合物 (Shibuya, 1984)。

生物活性

对腙酰基取代的嘧啶酮的研究表明,这些化合物具有抗菌、抗肿瘤和 5α-还原酶抑制活性。此类研究突出了嘧啶酮衍生物的潜在治疗应用,包括与 5-[(2-氯苯基)(羟基)亚甲基]-1,3-二甲基-2,4,6(1H,3H,5H)-嘧啶三酮 在结构上相关的那些。通过将重氮盐与 2-(4-氯苯甲酰亚甲基)-6-甲基-4(3H)-嘧啶酮偶联制备的化合物表现出显着的生物活性 (Edrees et al., 2010)。

分子表征和结构分析

与目标化合物类似的化合物(如 5,5'-((2,4-二氯苯基)亚甲基)双(1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮))的分子表征和结构分析已通过 X 射线晶体学和 DFT 计算等先进技术实现。这些研究提供了对几何和电子结构的见解,对于理解这些化合物反应性和在各个领域的潜在应用至关重要 (Barakat et al., 2015)。

先进材料和催化

由 N,O-双齿吡啶基官能化烷氧基配体负载的镁和锌配合物的研究,包括 ε-CL 和 L-LA 的合成和不朽开环聚合 (ROP),说明了嘧啶衍生物在材料科学中的应用。这些配合物展示了嘧啶三酮衍生物在催化和聚合物科学中的多功能性,为开发具有增强性能的新材料奠定了基础 (Wang et al., 2012)。

未来方向

属性

IUPAC Name |

5-(2-chlorobenzoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4/c1-15-11(18)9(12(19)16(2)13(15)20)10(17)7-5-3-4-6-8(7)14/h3-6,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAWAXWETVCYIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-chlorophenyl)(hydroxy)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)